4-(2,3-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(2,3-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(2,3-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves a multi-step process. One common method is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2) and proceeds through a cycloaddition mechanism . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve optimization of reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
4-(2,3-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
4-(2,3-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, antifungal, and anti-inflammatory activities
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structure and reactivity.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
4-(2,3-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be compared with other similar compounds such as:
2-(3,4-dimethoxyphenyl)quinoline: This compound shares a similar quinoline core but lacks the pyrano ring, resulting in different biological activities and properties.
4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This derivative has a furan ring instead of a pyrano ring, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-24-15-9-5-7-11(18(15)25-2)13-10-16(22)26-19-12-6-3-4-8-14(12)21-20(23)17(13)19/h3-9,13H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGCCFWIWVBXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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